molecular formula C18H18ClN3O3S B14196072 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea CAS No. 918493-86-4

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea

Cat. No.: B14196072
CAS No.: 918493-86-4
M. Wt: 391.9 g/mol
InChI Key: SFNIZKROIQNZIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea is a synthetic organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated indole is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base like pyridine.

    Urea Formation: The final step involves the reaction of the sulfonylated indole with isopropyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted urea derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-propan-2-ylurea is unique due to its specific structural features, such as the presence of both a benzenesulfonyl group and a chlorinated indole core, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

918493-86-4

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-propan-2-ylurea

InChI

InChI=1S/C18H18ClN3O3S/c1-11(2)20-18(23)22-17-16(14-10-12(19)8-9-15(14)21-17)26(24,25)13-6-4-3-5-7-13/h3-11,21H,1-2H3,(H2,20,22,23)

InChI Key

SFNIZKROIQNZIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.